methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate
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Overview
Description
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is an organic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.196 g/mol. This compound is characterized by the presence of a benzoyl group, a bromoaniline moiety, and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate typically involves the reaction of 2-benzoyl-4-bromoaniline with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).
Reduction: Reducing agents like LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) in aqueous or organic solvents.
Major Products
Substitution: Formation of substituted anilinoacetates.
Reduction: Formation of hydroxyl derivatives.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The compound may also interfere with cellular pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-benzoyl-4-chloroanilino)acetate
- Methyl 2-(2-benzoyl-4-fluoroanilino)acetate
- Methyl 2-(2-benzoyl-4-iodoanilino)acetate
Uniqueness
methyl 2-((2-benzoyl-4-bromophenyl)amino)acetate is unique due to the presence of the bromo group, which can undergo specific substitution reactions that other halogenated analogs may not. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new compounds with unique properties.
Properties
IUPAC Name |
methyl 2-(2-benzoyl-4-bromoanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-21-15(19)10-18-14-8-7-12(17)9-13(14)16(20)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAFNRDRYLPBLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=C(C=C(C=C1)Br)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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